molecular formula C₁₆H₇D₄N₃O₃ B1140282 Para Red-d4 CAS No. 1185235-75-9

Para Red-d4

Cat. No. B1140282
CAS RN: 1185235-75-9
M. Wt: 297.3
InChI Key:
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Description

Para Red and its derivatives are synthetic dyes with a wide range of applications in various fields. While specific data on "Para Red-d4" is not readily available, research on similar compounds highlights the importance of understanding their synthesis, molecular structure, chemical reactions, and properties for potential applications in materials science, photonics, and electronics.

Synthesis Analysis

The synthesis of complex organic compounds often involves palladium-catalyzed coupling reactions, as described in the synthesis of poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, which yields products with high degrees of polymerization and solubility (Rehahn, Schlüter, Wegner, & Feast, 1989). This method might be applicable in synthesizing derivatives of Para Red.

Molecular Structure Analysis

Analyzing the molecular structure involves understanding the spatial arrangement of atoms within a molecule and how this influences the compound's properties. X-ray crystallography and spectroscopy methods often play a crucial role in this analysis. For instance, studies on the structure and luminescence properties of red phosphors for white LEDs can offer insights into the structural requirements for specific optical properties (Zhou, Zhang, Wang, & Jiao, 2019).

Chemical Reactions and Properties

The chemical reactions and properties of Para Red derivatives can be diverse, depending on the functional groups attached to the aromatic rings. For example, the development of sensitive and selective assays for Para Red in foods highlights the chemical reactivity and potential health implications of these compounds (Wang, Wei, Li, Li, Xu, & Li, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of any chemical compound. Research on compounds with similar structures to Para Red, like the study of soluble poly(para-phenylene)s, provides valuable data on solubility and structural regularity, which are important for applications in polymer science and materials engineering (Rehahn, Schlüter, Wegner, & Feast, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation behavior, are influenced by the molecular structure. Studies on the synthesis and properties of red-emitting poly(aryleneethynylene)s based on specific core units, offer insights into the design and application of organic materials with desired emission characteristics for optoelectronic devices (Palai, Mishra, Kumar, Srivastava, Kamalasanan, & Patri, 2010).

Safety and Hazards

Para Red-d4 is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Para Red-d4, chemically known as 4-aminophenyl azomethane

Mode of Action

This compound, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .

Pharmacokinetics

It is known that this compound is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biological system in which it is introduced.

Result of Action

It is known that this compound is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that this compound may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of this compound to its targets .

properties

IUPAC Name

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTPFVNWMLFMFW-YKVCKAMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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